molecular formula C17H19BrO6 B2680674 Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-13-9

Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2680674
CAS No.: 315237-13-9
M. Wt: 399.237
InChI Key: FSZHIOMSPVQYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with the molecular formula C₁₇H₁₉BrO₆ and a molecular weight of 399.237 g/mol (monoisotopic mass: 398.0365) . Its structure features a benzofuran core substituted with bromine at position 6, a methyl group at position 2, and a complex ethoxy-methyl-oxoethoxy side chain at position 3. This compound is cataloged under ChemSpider ID 2165670 and MDL number MFCD02167013 .

Properties

IUPAC Name

ethyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO6/c1-5-21-16(19)10(4)24-14-7-11-13(8-12(14)18)23-9(3)15(11)17(20)22-6-2/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZHIOMSPVQYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(C)C(=O)OCC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structure, characterized by the presence of a bromine atom, an ethoxy group, and a carboxylate ester, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C16H17BrO6
  • Molecular Weight : Approximately 385.21 g/mol
  • Structural Features :
    • Bromine atom at the 6th position
    • Ethoxy group at the 5th position
    • Carboxylate ester functionality

Table 1: Structural Characteristics of this compound

FeatureDescription
ClassBenzofuran derivative
Functional GroupsBromine, Ethoxy, Carboxylate
SolubilitySoluble in organic solvents
StabilityModerate stability under standard conditions

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. It is hypothesized that the compound can inhibit inflammatory pathways through:

  • Modulation of cytokine production
  • Inhibition of enzymes involved in inflammation

Anticancer Properties

The anticancer potential of this compound is particularly notable. Studies have shown that it can induce cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Generation of Reactive Oxygen Species (ROS) : Increased oxidative stress can lead to cancer cell death.
  • Interference with Cell Cycle Regulation : The compound may disrupt normal cell cycle processes, leading to inhibited cell proliferation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Interaction : The bromine atom and ester group enhance binding affinity to particular enzymes or receptors.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsProposed Mechanisms
Anti-inflammatoryInhibition of cytokinesModulation of inflammatory pathways
AnticancerCytotoxicity in cancer cellsInduction of apoptosis, ROS generation

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Activity : A recent study found that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Efficacy Assessment : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating strong activity against specific cancer types.
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular pathways associated with oxidative stress was crucial for its anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Benzofuran Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes Reference(s)
Target compound: Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₇H₁₉BrO₆ 399.237 - Br (C6), -OCH₂C(O)(CH₃)OCH₂CH₃ (C5), -COOEt (C3), -CH₃ (C2) No direct bioactivity reported; inferred from structural analogues.
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (3341-4921) C₁₉H₁₆BrFO₄ 407.23 - Br (C6), -OCH₂(2-FC₆H₄) (C5), -COOEt (C3), -CH₃ (C2) Screening compound; potential cytotoxic/antimicrobial activity inferred.
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₁₈BrFO₅ 497.31 - Br (C6), -OCH₂CO(4-FC₆H₄) (C5), -COOEt (C3), -Ph (C2) Higher molecular weight; fluorophenyl-ketone substituent may enhance target binding.
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (308295-64-9) C₂₂H₂₁BrO₄ 415.30 - Br (C6), -OCH₂CH=CHPh (C5), -COOEt (C3), -CH₃ (C2) Cinnamyloxy group may improve membrane permeability.
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CID 979521) C₁₇H₁₉BrO₅ 383.24 - Br (C6), -OCOC(C)(C)C (C5), -COOEt (C3), -CH₃ (C2) Bulky tert-butyl group reduces polarity; may affect metabolic stability.

Key Findings from Comparative Studies

Halogenation Impact: Bromination at position 6 (common in all listed compounds) is associated with reduced cytotoxicity compared to non-brominated precursors, as seen in analogues like methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (compound 4) .

Side-Chain Modulations :

  • Ethoxy-methyl-oxoethoxy (target compound): This branched ether-ester side chain may confer metabolic resistance due to steric hindrance, though its hydrophilicity could limit membrane penetration.
  • Fluorophenyl-containing substituents (e.g., 3341-4921): Fluorine atoms enhance binding affinity via hydrophobic and electrostatic interactions, as observed in antifungal derivatives like compound 5 .
  • Cinnamyloxy groups (308295-64-9): The conjugated double bond in the cinnamyloxy moiety may improve π-π stacking with aromatic residues in enzyme active sites .

Ester vs. Carboxylic Acid : Ethyl ester derivatives generally exhibit higher bioavailability than their carboxylic acid counterparts, as ester groups resist rapid hydrolysis in physiological conditions .

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves halogenation and functional group substitution. A three-step approach is often employed:

Starting Material Preparation : Methyl-2-amino-5-bromo benzoate or similar benzofuran derivatives are used as precursors.

Halogenation : Bromine or chlorine substituents are introduced via reactions with halogenating agents (e.g., bromine in acetic acid) under controlled conditions to ensure regioselectivity.

Etherification and Esterification : Alkoxy groups (e.g., 2-ethoxy-1-methyl-2-oxoethoxy) are introduced using alkyl halides or esterification reagents. For example, dimethyl sulfate is used for methylation under alkaline conditions .

Q. Key Considerations :

  • Temperature and pH control during alkylation to avoid side reactions.
  • Purification via recrystallization (e.g., ethanol as a solvent) to isolate the target compound .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography is the gold standard. The process includes:

Data Collection : Single-crystal diffraction using synchrotron radiation or lab-based X-ray sources.

Structure Solution : Programs like SHELXS or SHELXD are used for phase determination .

Refinement : SHELXL refines anisotropic displacement parameters. Hydrogen atoms are either located via Fourier maps or positioned geometrically with riding constraints .

Q. Software Tools :

  • SHELX suite for refinement .
  • ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Q. What safety protocols are recommended for handling this compound?

Safety measures align with polyhalogenated benzofuran derivatives:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : Immediate rinsing with water for skin/eye contact; medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How do substituents (e.g., bromine, ethoxy groups) influence the compound’s biological activity?

  • Bromine : Enhances electrophilicity but may reduce cytotoxicity compared to non-halogenated precursors. For example, brominated benzofurans show moderate activity against cancer cell lines but lower toxicity than chlorinated analogs .
  • Ethoxy Groups : Improve lipid solubility, potentially enhancing membrane permeability. Substituent positioning (e.g., para vs. meta) affects binding to biological targets .

Q. Methodological Insight :

  • Compare IC₅₀ values of halogenated vs. non-halogenated derivatives using MTT assays on cancer cell lines .

Q. What challenges arise in resolving crystallographic disorder in this compound?

Disorder often occurs in flexible ethoxy or methyl groups. Mitigation strategies include:

Multi-Component Refinement : Model disordered regions as overlapping conformers.

Restraints : Apply geometric constraints to maintain chemically reasonable bond lengths/angles.

Low-Temperature Data Collection : Reduces thermal motion, improving data resolution .

Q. Case Study :

  • In Ethyl 4-(3-Bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, methyl groups required isotropic refinement due to rotational freedom .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack sites) using Gaussian or ORCA software.
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways.
  • Comparative Analysis : Validate computational results against experimental NMR or X-ray data .

Q. What role does the 2-oxoethoxy group play in the compound’s stability under acidic/basic conditions?

  • Acidic Conditions : The ester group may hydrolyze to carboxylic acid, altering solubility.
  • Basic Conditions : Ethoxy chains could undergo nucleophilic substitution.

Q. Experimental Validation :

  • Monitor degradation via HPLC under varying pH (1–13) at 37°C .

Q. How do crystal packing interactions affect the compound’s physicochemical properties?

  • Hydrogen Bonds : O–H···O and C–H···O interactions influence melting points and solubility.
  • π-π Stacking : Aromatic benzofuran rings contribute to dense packing, increasing thermal stability.

Q. Example :

  • In related benzofuran carboxylates, intermolecular hydrogen bonds (e.g., O1A–H1A···O5A) form chains, stabilizing the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.